1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride
Description
1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride is a substituted ethanamine derivative featuring a pyridine ring with a bulky tert-butyl group at the 4-position and an ethylamine side chain. The dihydrochloride salt enhances its stability and solubility for research applications.
Properties
Molecular Formula |
C11H20Cl2N2 |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
1-(4-tert-butylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8(12)10-7-9(5-6-13-10)11(2,3)4;;/h5-8H,12H2,1-4H3;2*1H |
InChI Key |
HOTLULQAEPDTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(C)(C)C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl group distinguishes this compound from other ethanamine derivatives. Key comparisons include:
*Hypothetical molecular formula and weight based on structural analogy.
Key Observations :
- The tert-butyl group increases molecular weight (~266.2 vs.
- Fluorine or chlorine substituents (e.g., in ) improve electronegativity and hydrogen-bonding capacity, which may enhance target binding affinity compared to tert-butyl’s steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
